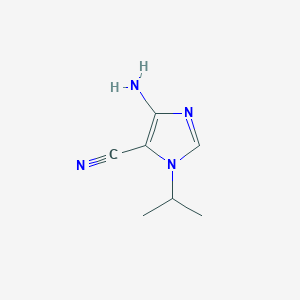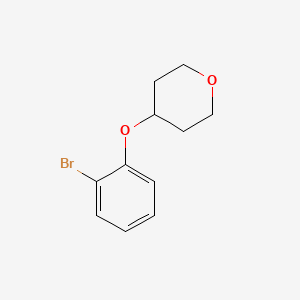
4-(2-bromophenoxy)tetrahydro-2H-Pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromophenoxy)tetrahydro-2H-Pyran is a halogenated heterocycle used as a building block in organic synthesis . This compound is known for its versatility in various chemical reactions and its application in the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of 4-(2-Bromophenoxy)tetrahydro-2H-Pyran typically involves the reaction of 4-bromophenol with 2,3-dichloropropanol under basic conditions . This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
4-(2-Bromophenoxy)tetrahydro-2H-Pyran undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: While specific examples are not detailed, the presence of the bromine atom suggests potential for oxidative addition and reductive elimination reactions.
Common Reagents and Conditions: Typical reagents include organolithium compounds and Grignard reagents, often under anhydrous conditions to prevent unwanted side reactions.
Aplicaciones Científicas De Investigación
4-(2-Bromophenoxy)tetrahydro-2H-Pyran has several applications in scientific research:
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 4-(2-Bromophenoxy)tetrahydro-2H-Pyran primarily involves its role as a building block in organic synthesis. It participates in reactions through the bromine atom, which can undergo substitution or addition reactions, facilitating the formation of new chemical bonds and structures .
Comparación Con Compuestos Similares
Similar compounds to 4-(2-Bromophenoxy)tetrahydro-2H-Pyran include:
- 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
- 4-(Trifluoromethoxy)phenoxy]piperidine
- 2,4-Dichloro-5-iodopyrimidine
These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and chemical behavior.
Propiedades
Fórmula molecular |
C11H13BrO2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
4-(2-bromophenoxy)oxane |
InChI |
InChI=1S/C11H13BrO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8H2 |
Clave InChI |
VIZHDJNTBRQQPL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


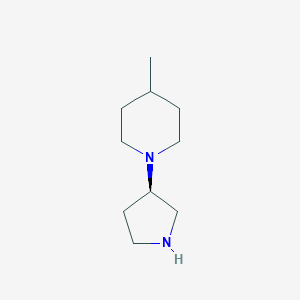
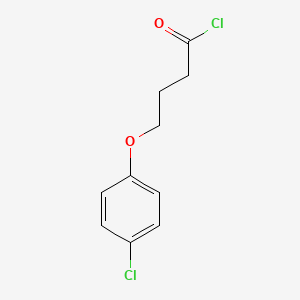
![1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone](/img/structure/B12833758.png)
![calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12833760.png)
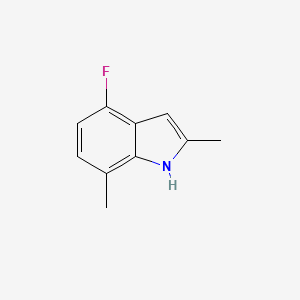
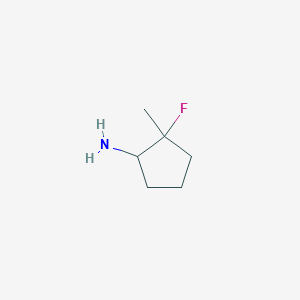

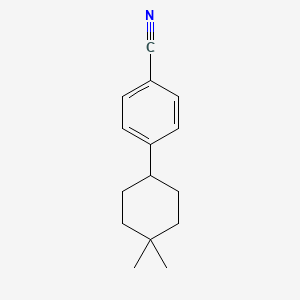

![5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine](/img/structure/B12833784.png)
![tert-Butyl (R)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12833785.png)
![7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione](/img/structure/B12833788.png)
![5-Nitro-1H-benzo[d]imidazol-7-ol](/img/structure/B12833799.png)
